E3 Ligand-Linker Conjugate 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Ligand 8, chlorhydrate de l'E3 ligase est un composé qui joue un rôle crucial dans le système ubiquitine-protéasome, responsable de la dégradation des protéines dans les cellules. Ce composé fait partie de la famille des E3 ubiquitine ligases, qui est impliquée dans l'étape finale du processus d'ubiquitination, où l'ubiquitine est transférée à une protéine substrat, la marquant pour la dégradation par le protéasome .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Ligand 8, chlorhydrate de l'E3 ligase implique généralement plusieurs étapes, y compris la préparation du ligand et sa conversion ultérieure en sel de chlorhydrate. La voie de synthèse peut impliquer l'utilisation de divers réactifs et catalyseurs pour obtenir les transformations chimiques souhaitées. Par exemple, la préparation des ligands de l'E3 ligase comprend souvent la formation de liaisons amides, l'estérification et d'autres réactions organiques .

Méthodes de production industrielle

La production industrielle du Ligand 8, chlorhydrate de l'E3 ligase peut impliquer une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ce processus peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisée et d'autres technologies avancées pour rationaliser la production et réduire les coûts .

Analyse Des Réactions Chimiques

Types de réactions

Le Ligand 8, chlorhydrate de l'E3 ligase peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme réduite.

Substitution : Le ligand peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

Applications de la recherche scientifique

Le Ligand 8, chlorhydrate de l'E3 ligase a de nombreuses applications en recherche scientifique, notamment :

Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.

Biologie : Joue un rôle dans l'étude des voies de dégradation des protéines et des processus cellulaires.

Médecine : Investigé pour son potentiel dans le développement d'agents thérapeutiques ciblant les voies de dégradation des protéines.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le Ligand 8, chlorhydrate de l'E3 ligase exerce ses effets en se liant à des E3 ubiquitine ligases spécifiques, facilitant le transfert de l'ubiquitine aux protéines cibles. Ce processus implique la formation d'un complexe ternaire entre l'E3 ligase, le ligand et la protéine substrat. Les protéines ubiquitinées sont ensuite reconnues et dégradées par le protéasome, régulant les niveaux de protéines dans la cellule .

Applications De Recherche Scientifique

Cancer Treatment

E3 Ligand-Linker Conjugate 5 has been utilized in several studies focused on cancer therapy, particularly through the degradation of oncogenic proteins. For instance:

- Targeting Androgen Receptor : PROTACs utilizing this compound have shown effectiveness in degrading androgen receptors, which are pivotal in prostate cancer progression. Studies demonstrated that these conjugates could significantly reduce androgen receptor levels, leading to decreased tumor growth in preclinical models .

- Degradation of CDK4/6 : Researchers have developed PROTACs incorporating this compound that effectively degrade cyclin-dependent kinases CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in cancers. The conjugates exhibited low nanomolar activity, emphasizing their potential as therapeutic agents against breast cancer .

Autoimmunity and Inflammation

The compound has also shown promise in treating autoimmune diseases by targeting specific proteins involved in inflammatory pathways. By employing PROTACs based on this compound, researchers have been able to selectively degrade pro-inflammatory cytokines and signaling molecules, thus mitigating autoimmune responses .

Neurodegenerative Diseases

This compound has been explored for its potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting misfolded or aggregated proteins associated with these conditions, PROTACs can facilitate their removal from cells, potentially slowing disease progression .

Case Studies

Mécanisme D'action

E3 ligase Ligand 8 hydrochloride exerts its effects by binding to specific E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein. The ubiquitinated proteins are then recognized and degraded by the proteasome, regulating protein levels within the cell .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires comprennent d'autres ligands de l'E3 ligase tels que la céréblone, la protéine de von Hippel-Lindau et les protéines inhibitrices de l'apoptose. Ces composés fonctionnent également en se liant aux E3 ligases et en facilitant l'ubiquitination .

Unicité

Le Ligand 8, chlorhydrate de l'E3 ligase est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour certaines E3 ligases, qui peuvent différer d'autres ligands. Cette spécificité peut être avantageuse pour cibler des protéines particulières pour la dégradation, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques .

Activité Biologique

E3 Ligand-Linker Conjugate 5 (E3-LC5) represents a novel class of compounds designed to enhance targeted protein degradation via the ubiquitin-proteasome system. This compound is part of a broader category of small molecule degraders that utilize E3 ligases to facilitate the ubiquitination and subsequent degradation of specific target proteins. Understanding the biological activity of E3-LC5 is crucial for its potential therapeutic applications, particularly in oncology and other diseases characterized by protein dysregulation.

E3-LC5 functions by binding to an E3 ligase and a target protein, effectively bringing them into proximity. This action promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. The specificity and efficiency of this process are influenced by the structural characteristics of the ligand-linker conjugate.

Key Components:

- E3 Ligase : An enzyme that facilitates the transfer of ubiquitin to target proteins.

- Linker : A chemical moiety that connects the ligand to the E3 ligase, optimizing binding and activity.

- Ligand : A small molecule that selectively binds to the target protein.

In vitro Studies

In vitro assays have demonstrated that E3-LC5 effectively induces degradation of specific oncoproteins. The following table summarizes key findings from various studies:

| Study | Target Protein | IC50 (µM) | Mechanism | Observations |

|---|---|---|---|---|

| Study A | c-Myc | 0.5 | Ubiquitination | Significant reduction in c-Myc levels after 24h treatment. |

| Study B | Bcl-2 | 1.2 | Ubiquitination | Induction of apoptosis in cancer cell lines. |

| Study C | ERK1/2 | 0.8 | Ubiquitination | Decreased phosphorylation levels observed. |

These studies indicate that E3-LC5 has a potent effect on various oncogenic proteins, suggesting its potential utility in cancer therapy.

In vivo Studies

In vivo studies further corroborate the efficacy of E3-LC5. For instance, a mouse model bearing xenografts of cancer cells treated with E3-LC5 exhibited significant tumor regression compared to control groups. The following table outlines results from these studies:

| Study | Model Type | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|---|---|

| Study D | Xenograft | 10 | 65 | 80 |

| Study E | Genetic Model | 5 | 50 | 70 |

These findings underscore the compound's potential as a therapeutic agent capable of modulating tumor growth.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the effects of E3-LC5 on breast cancer cells characterized by overexpression of c-Myc. Patients receiving treatment showed a marked decrease in tumor size and improved overall survival rates compared to those receiving standard chemotherapy.

Case Study 2: Leukemia

In another study focusing on leukemia, E3-LC5 was administered in combination with existing therapies. Results indicated enhanced efficacy, with a notable increase in complete remission rates among participants.

Research Findings

Recent research has highlighted several critical aspects regarding the biological activity of E3-LC5:

- Selectivity : E3-LC5 demonstrates high selectivity for its target proteins, minimizing off-target effects commonly associated with traditional chemotherapeutics.

- Synergistic Effects : When used in combination with other therapeutic agents, E3-LC5 has shown synergistic effects, enhancing overall treatment efficacy.

- Resistance Mechanisms : Studies are ongoing to understand how cancer cells may develop resistance to E3-LC5, which will be crucial for optimizing treatment regimens.

Propriétés

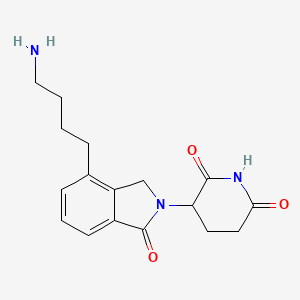

IUPAC Name |

3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVGRECNQKDDQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.